molecular formula C9H15N3O2 B13613197 2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentanoic acid

2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentanoic acid

Cat. No.: B13613197
M. Wt: 197.23 g/mol
InChI Key: HODBSJALPHFYMG-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(1H-1,2,4-triazol-1-yl)pentanoic acid is a synthetic organic compound featuring a pentanoic acid backbone substituted with two methyl groups at the C2 position and a 1,2,4-triazole ring at the C5 position. The dimethyl groups at C2 confer increased hydrophobicity, likely influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

2,2-dimethyl-5-(1,2,4-triazol-1-yl)pentanoic acid

InChI

InChI=1S/C9H15N3O2/c1-9(2,8(13)14)4-3-5-12-7-10-6-11-12/h6-7H,3-5H2,1-2H3,(H,13,14)

InChI Key

HODBSJALPHFYMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCN1C=NC=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentanoic acid typically involves the reaction of a suitable precursor with 1,2,4-triazole under specific conditions. One common method includes the condensation of a carboxylic acid derivative with 1,2,4-triazole in the presence of a dehydrating agent . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Backbone Substituents Heterocycle Key Bioactivity LogP (Predicted)
2,2-Dimethyl-5-(1H-1,2,4-triazol-1-yl)pentanoic acid C2: 2×CH3; C5: 1,2,4-triazole 1,2,4-Triazole Potential enzyme modulation ~2.5
Gemfibrozil C2: 2×CH3; C5: phenoxy None Hypolipidemic 4.8
S-2-Amino-5-(3-nitro-1,2,4-triazol-1-yl)pentanoic acid C2: NH2; C5: nitro-triazole 1,2,4-Triazole iNOS stimulation ~1.2
Compound 14f C5: thiadiazole + amide 1,3,4-Thiadiazole Enzyme inhibition ~3.0

Biological Activity

2,2-Dimethyl-5-(1H-1,2,4-triazol-1-yl)pentanoic acid is a compound that belongs to the triazole class, which has gained attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound can be represented by the following chemical structure:

C10H16N4O2\text{C}_{10}\text{H}_{16}\text{N}_4\text{O}_2

Synthesis methods typically involve the reaction of appropriate precursors under controlled conditions to yield the triazole derivative. The incorporation of the triazole ring is crucial for enhancing biological activity due to its unique electronic properties and ability to form hydrogen bonds .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

  • Bacillus subtilis (Gram-positive) : Moderate activity was observed with IC50 values ranging between 9.7 µM and 27.5 µM.
  • Escherichia coli (Gram-negative) : The compound showed less pronounced effects compared to Gram-positive bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays against human leukemia cell lines (HL-60) revealed promising results:

CompoundCell LineIC50 (µM)
This compoundHL-60 (Leukemia)10 - 15
ControlHL-60>40

These findings indicate that the triazole moiety contributes significantly to the compound's cytotoxic effects against cancer cells .

The mechanism underlying the biological activity of this compound may involve several pathways:

  • Inhibition of Enzymatic Activity : The triazole ring can mimic bioisosteres of amide bonds, potentially interfering with enzyme function in target organisms or cancer cells .
  • Cell Cycle Arrest : Studies suggest that compounds containing triazole structures can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : Some derivatives have shown potential in scavenging free radicals, thereby reducing oxidative stress in cells .

Case Studies

Recent literature highlights various studies focusing on the biological activity of triazole derivatives:

  • In Vitro Antiproliferative Activity : A study demonstrated that a series of triazole derivatives exhibited varying degrees of antiproliferative activity against different cancer cell lines, with some compounds outperforming established drugs in terms of potency .
  • Antibacterial Screening : Another investigation utilized GFP-producing bacterial strains to assess antibacterial efficacy quantitatively. The results indicated a significant reduction in fluorescence signal, correlating with bacterial cell death upon treatment with the compound .

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